molecular formula C20H18Cl2F3N5O2 B2836558 N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide CAS No. 321430-53-9

N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide

Cat. No.: B2836558
CAS No.: 321430-53-9
M. Wt: 488.29
InChI Key: QMAZOOUMAZQWGI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H18Cl2F3N5O2 and its molecular weight is 488.29. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide, commonly referred to as Compound 1 , is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18Cl2F3N5O2
  • CAS Number : 321430-53-9
  • Molar Mass : 488.29 g/mol

The compound features a complex structure with multiple functional groups, including a hydrazinecarboxamide moiety and a trifluoromethyl-pyridine substituent, which are significant for its biological interactions.

Compound 1 acts primarily as an inhibitor of the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes including proliferation and survival. Inhibition of c-KIT has therapeutic implications in treating cancers such as gastrointestinal stromal tumors (GISTs), where aberrant c-KIT signaling is prevalent.

Key Mechanistic Insights:

  • Inhibition of c-KIT : Compound 1 exhibits potent inhibitory activity against both wild-type and mutant forms of c-KIT, demonstrating efficacy in drug-resistant cancer models .
  • Pharmacokinetics : Preclinical studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics across various animal models .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of Compound 1 in various models:

  • In Vivo Studies : In murine models bearing c-KIT mutations (T670I, D820G), Compound 1 showed significant tumor regression compared to control groups .
  • Cell Line Studies : In vitro assays using GIST-derived cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with Compound 1, with IC50 values in the low nanomolar range .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
c-KIT InhibitionPotent inhibitor against wild-type and mutant c-KIT
Antitumor EfficacySignificant tumor regression in mutant-bearing mice
Cell ViabilityReduced viability in GIST-derived cell lines

Case Study 1: GIST Treatment

A clinical case study reported the administration of Compound 1 to a patient with imatinib-resistant GIST. The patient exhibited a marked reduction in tumor size after several weeks of treatment, correlating with decreased levels of phosphorylated c-KIT in tumor biopsies .

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving canine subjects, Compound 1 demonstrated a half-life conducive to once-daily dosing, supporting its potential for chronic administration in clinical settings .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F3N5O2/c21-14-1-3-15(4-2-14)27-19(32)29-28-17(31)9-12-5-7-30(8-6-12)18-16(22)10-13(11-26-18)20(23,24)25/h1-4,9-11H,5-8H2,(H,28,31)(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAZOOUMAZQWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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